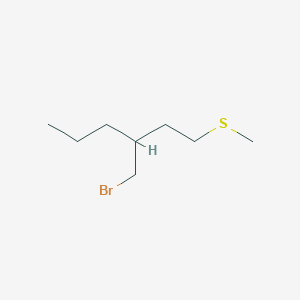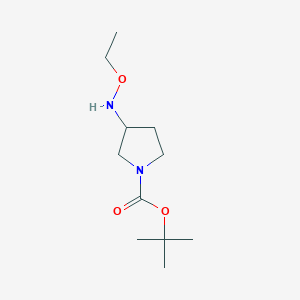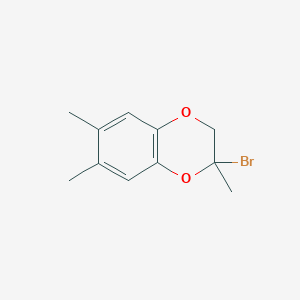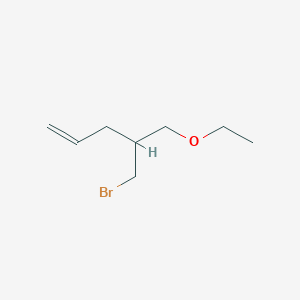
3-(Bromomethyl)-1-(methylsulfanyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-(methylsulfanyl)hexane is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromomethyl)-1-(methylsulfanyl)hexane typically involves the bromomethylation of thiols. One efficient method utilizes paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve the bromomethylation of thiols . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the bromomethylation of thiols using similar reagents and conditions as described above. The scalability of this method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-1-(methylsulfanyl)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the methylsulfanyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexane derivatives can be formed.
Oxidation Products: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-(methylsulfanyl)hexane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific functional groups for biological activity.
Material Science: It may be utilized in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-(methylsulfanyl)hexane primarily involves its reactivity due to the presence of the bromomethyl and methylsulfanyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)-2,2,4-trimethylhexane: This compound also contains a bromomethyl group but differs in the substitution pattern on the hexane backbone.
Bromomethyl methyl ether: Another compound with a bromomethyl group, but with different functional groups attached to the carbon backbone.
Eigenschaften
Molekularformel |
C8H17BrS |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17BrS/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
KGDLZBQJLWUXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCSC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)

![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)

![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)


![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

